molecular formula C19H28N4O2S B2613619 3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396635-97-4

3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B2613619
CAS No.: 1396635-97-4
M. Wt: 376.52
InChI Key: FDAKZBFYAGHPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a useful research compound. Its molecular formula is C19H28N4O2S and its molecular weight is 376.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed various methods for synthesizing heterocyclic systems that are structurally related to the mentioned compound. These methods often involve the use of reagents for preparing substituted fused pyrimidinones and other heterocyclic systems. For example, the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate as a reagent in the synthesis of different heterocyclic systems demonstrates the versatility of heterocyclic chemistry in generating biologically active compounds (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999).

Antimicrobial and Antifungal Activities

Some synthesized heterocyclic derivatives have shown promising antimicrobial and antifungal activities. This highlights the potential application of similar compounds in the development of new antimicrobial agents. The synthesis and preliminary antimicrobial activity of new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine compounds, which are structurally similar to the target compound, suggest the relevance of such research in identifying novel therapeutic agents (El-Gazzar, A. R. B. A., Aly, A., Zaki, M., & Hafez, H., 2008).

Future Directions

: Dicarbonyl - Wikipedia : Thiazine – Wikipedia (in German) : Carbene-Catalyzed Atroposelective … - MDPI

Properties

IUPAC Name

3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2S/c1-14-11-20-19-23(17(14)24)12-15(13-26-19)18(25)22-9-7-21(8-10-22)16-5-3-2-4-6-16/h11,15-16H,2-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAKZBFYAGHPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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